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Lotiglipron Formulation & Development: A Technical Resource

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Compound of Interest		
Compound Name:	Lotiglipron	
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and answers to frequently asked questions regarding the formulation and clinical development of **Lotiglipron** (PF-07081532). **Lotiglipron** is an orally active, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that was under investigation for the treatment of type 2 diabetes and obesity.[1][2] Its development was discontinued due to safety concerns.

Frequently Asked Questions (FAQs)

Q1: What was the primary issue encountered during the clinical development of **Lotiglipron**?

The clinical development of **Lotiglipron** was terminated due to observations of elevated liver enzymes, specifically transaminases (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]), in participants of Phase 1 and Phase 2 clinical trials.[3][4][5] These elevations were considered a potential indicator of liver toxicity.

Q2: Were there any patient-reported symptoms associated with the elevated liver enzymes?

No, none of the participants with elevated transaminases reported any liver-related symptoms or side effects. There was also no evidence of liver failure, and none of the affected participants required treatment for the condition.

Q3: At what stage of clinical development were these issues observed?



The elevated transaminases were identified during Phase 1 drug-drug interaction studies and an ongoing Phase 2 study. The decision to discontinue development was based on the pharmacokinetic data and these laboratory findings.

Q4: What was the intended therapeutic action of Lotiglipron?

Lotiglipron is a GLP-1 receptor agonist. By activating the GLP-1 receptor, it was designed to stimulate insulin release, suppress glucagon secretion, slow gastric emptying, and promote a feeling of fullness, thereby aiding in glycemic control and weight reduction.

Troubleshooting & Experimental Insights

Given that the core issue with **Lotiglipron** was a safety signal rather than a conventional formulation problem like poor solubility or stability, troubleshooting efforts by the developer, Pfizer, focused on evaluating the clinical risk. The ultimate "solution" was the discontinuation of the drug's development program. For researchers working with similar small-molecule GLP-1R agonists, the **Lotiglipron** case highlights the critical importance of monitoring hepatic safety profiles.

Key Clinical Study Findings

The decision to halt the development of **Lotiglipron** was based on data from several clinical trials. Below is a summary of the key studies and their findings.



Clinical Trial Identifier	Phase	Study Purpose	Key Findings Relevant to Discontinuation
NCT05671653 (C3991040)	Phase 1	Drug-drug interaction study.	Observed elevated transaminases.
NCT05788328 (C3991047)	Phase 1	Drug-drug interaction study.	Observed elevated transaminases.
NCT05579977 (C3991004)	Phase 2	Dose-ranging study to evaluate efficacy and safety in participants with type 2 diabetes or obesity.	The study was terminated early due to safety concerns, specifically the observation of elevated liver transaminases. Despite the early termination, statistically significant reductions in HbA1c and body weight were observed at various doses.

Efficacy Data from Terminated Phase 2 Study (NCT05579977)

Despite the safety concerns that led to its discontinuation, **Lotiglipron** demonstrated efficacy in reducing HbA1c in patients with type 2 diabetes and body weight in patients with obesity.



Cohort	Endpoint	Lotiglipron Treatment Arm (Example)	Placebo
Type 2 Diabetes	Change in HbA1c at Week 16	Up to -1.44% (80 mg dose)	-0.07%
Obesity	Change in Body Weight at Week 20	Up to -7.47% (200 mg, five-step titration)	-1.84%

Experimental Protocols

The clinical trials for **Lotiglipron** followed standard protocols for dose-ranging and safety evaluation of investigational drugs.

Phase 2 Study (NCT05579977) Methodology

- Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.
- Participant Population: Adults with type 2 diabetes inadequately controlled on metformin, and a separate cohort of adults with obesity without type 2 diabetes.
- Intervention: Participants were randomized to receive either one of several maintenance doses of Lotiglipron once daily or a matching placebo. The study included various dose titration regimens.
- Primary Endpoints (Planned): Efficacy in reducing HbA1c (for the diabetes cohort) and body weight (for the obesity cohort), as well as safety and tolerability.
- Outcome: The study was terminated prematurely due to the observation of elevated liver transaminases.

Visualizing the Science GLP-1 Receptor Signaling Pathway

This diagram illustrates the mechanism of action for a GLP-1 receptor agonist like **Lotiglipron**.





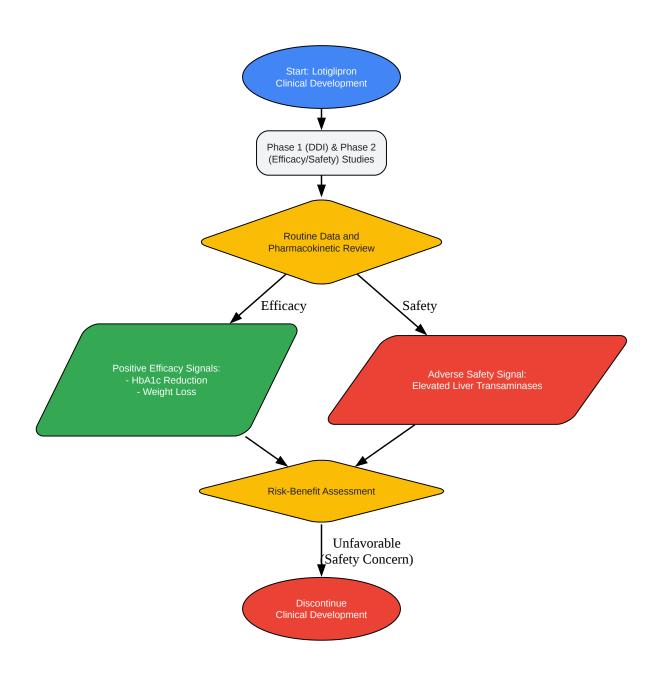
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Caption: GLP-1 Receptor agonist signaling cascade in pancreatic beta cells.

Lotiglipron Development Discontinuation Logic

This workflow demonstrates the decision-making process that led to the termination of the **Lotiglipron** clinical program.





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Caption: Decision pathway for the discontinuation of Lotiglipron development.



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